7-Bromo-5-isopropyl-2-phenyl-1H-indole
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Overview
Description
7-Bromo-5-isopropyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-isopropyl-2-phenyl-1H-indole typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole coreThe isopropyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-isopropyl-2-phenyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Stille coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indoles, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
7-Bromo-5-isopropyl-2-phenyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study biological pathways and interactions involving indole derivatives
Mechanism of Action
The mechanism of action of 7-Bromo-5-isopropyl-2-phenyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The bromine, isopropyl, and phenyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-isopropyl-1H-indole: Similar structure but lacks the phenyl group.
2-Phenylindole: Similar structure but lacks the bromine and isopropyl groups.
Uniqueness
7-Bromo-5-isopropyl-2-phenyl-1H-indole is unique due to the combination of bromine, isopropyl, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16BrN |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
7-bromo-2-phenyl-5-propan-2-yl-1H-indole |
InChI |
InChI=1S/C17H16BrN/c1-11(2)13-8-14-10-16(12-6-4-3-5-7-12)19-17(14)15(18)9-13/h3-11,19H,1-2H3 |
InChI Key |
BZOYHERELRYUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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